molecular formula C11H23N3 B1580565 1-Ethyl-4-piperidin-4-ylpiperazine CAS No. 202991-77-3

1-Ethyl-4-piperidin-4-ylpiperazine

Cat. No.: B1580565
CAS No.: 202991-77-3
M. Wt: 197.32 g/mol
InChI Key: JOXMSOKQNJLNEN-UHFFFAOYSA-N
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Description

1-Ethyl-4-piperidin-4-ylpiperazine is a chemical compound with the molecular formula C11H23N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-piperidinecarboxylic acid with 4-(4-ethyl-1-piperazinyl)-1,1-dimethylethyl ester. This reaction typically requires specific reaction conditions, such as the presence of a base and an appropriate solvent .

In industrial production, the synthesis may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The reaction conditions in industrial settings are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethyl-4-piperidin-4-ylpiperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Ethyl-4-piperidin-4-ylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-piperidin-4-ylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

1-Ethyl-4-piperidin-4-ylpiperazine can be compared with other piperazine derivatives, such as:

  • 1-Methylpiperazine
  • 1,4-Dimethylpiperazine
  • 1-Isopropylpiperazine
  • 1-(2-Hydroxyethyl)piperazine

These compounds share a similar piperazine core structure but differ in their substituents, which can significantly influence their chemical properties and applications.

Properties

IUPAC Name

1-ethyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXMSOKQNJLNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292864
Record name 1-Ethyl-4-(4-piperidinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202991-77-3
Record name 1-Ethyl-4-(4-piperidinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202991-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-(4-piperidinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, 1-ethyl-4-(4-piperidinyl)
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Synthesis routes and methods I

Procedure details

To remove the protective groups, 40 g (135 mmol) of the tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate were initially charged in 200 ml of methanol and 1.8 l of dichloromethane, and 100 ml 5-6 M HCl solution in isopropanol were added. The solution became a suspension, and a slight evolution of gas could be observed. The reaction mixture was stirred at 40° C. (water bath temperature) for one hour and at room temperature over the weekend. For complete deprotection to the desired product, another 50 ml of the 5-6 M HCl solution in isopropanol were added, and the mixture was stirred at 40° C. The dichloromethane was distilled off on a rotary evaporator, and another 200 ml of methanol and 30 ml of the 5-6 M HCl solution in isopropanol were added. After one hour of stirring under reflux, a white suspension formed with strong evolution of gas. Subsequently, a low-viscosity suspension was formed, which was cooled to room temperature. The precipitate was filtered off with suction and washed with methanol and diethyl ether. After drying, 36 g (117 mmol, 87%) of 1-ethyl-4-piperidin-4-ylpiperazine were isolated as chloride salt.
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Synthesis routes and methods II

Procedure details

The protective group was removed by introducing 40 g (135 mmol) of tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate from example b.1.1 into 200 ml of methanol and 1.8 l of dichloromethane and adding 100 ml of 5-6M HCl solution in isopropanol. A suspension resulted, and slight gas evolution was also observable. The reaction mixture was stirred at 40° C. (water bath temperature) for one hour and then stirred at room temperature for 48 hours. For complete deprotection, 50 ml of the 5-6M HCl solution in isopropanol were again added and the reaction mixture was stirred at 40° C. The dichloromethane was distilled out in a rotary evaporator. 200 ml of methanol and 30 ml of the 5-6M HCl solution in isopropanol were again added. The reaction mixture was stirred under reflux for one hour, during which a white suspension formed with strong evolution of gas. A mobile suspension then resulted and was cooled to room temperature. The precipitate was filtered off with suction and washed with methanol and diethyl ether. After drying, 36 g (117 mmol, 87%) of 1-ethyl-4-piperidin-4-ylpiperazine were isolated as chloride salt.
[Compound]
Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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